“2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetohydrazide” is a chemical compound with the molecular formula C18H16N6O3S . It has a molecular weight of 396.4 g/mol . The IUPAC name for this compound is 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]acetamide .
The compound has a complex structure with several functional groups. The InChI code for this compound is InChI=1S/C18H16N6O3S/c1-22-15-14 (17 (26)23 (2)18 (22)27)24 (10-20-15)9-13 (25)21-12-5-3-11 (4-6-12)16-19-7-8-28-16 . The canonical SMILES for this compound is CN1C2=C (C (=O)N (C1=O)C)N (C=N2)CC (=O)NC3=CC=C (C=C3)C4=NC=CS4 .
The compound has a molecular weight of 396.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 396.10045957 g/mol . The topological polar surface area of the compound is 129 Ų . The compound has a heavy atom count of 28 .
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetohydrazide is a chemical compound that belongs to the class of purine derivatives. This compound has garnered interest due to its potential biological activities, particularly as a phosphodiesterase inhibitor. Phosphodiesterases play a crucial role in regulating cellular signaling pathways, making their inhibitors valuable in treating various inflammatory and respiratory conditions .
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetohydrazide typically involves the following steps:
Technical details indicate that yields can vary based on reaction conditions such as temperature and solvent choice. For instance, one reported synthesis achieved a yield of 65% under optimized conditions .
The molecular structure of 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetohydrazide features a purine ring system with two carbonyl groups at positions 2 and 6 and a hydrazide functional group attached to an acetyl moiety. This configuration contributes to its biological activity.
The compound's structural data includes:
The primary chemical reactions involving this compound include:
Technical details suggest that modifications in the substituents can alter the potency and selectivity of inhibition against different phosphodiesterase isoforms .
The mechanism of action for 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetohydrazide primarily involves:
Research has demonstrated that compounds in this class can significantly reduce inflammation markers in vitro and in vivo models .
Key physical properties include:
Chemical properties involve stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm structure and purity during synthesis .
The applications of 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetohydrazide include:
The structural architecture of 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetohydrazide integrates a 1,3-dimethylxanthine (theophylline) core with a hydrazone-based side chain. This design leverages molecular hybridization, merging pharmacophores to enhance bioactivity—particularly targeting enzymes involved in nucleotide metabolism or inflammation [8]. A key strategy involves retrosynthetic deconstruction into two primary fragments: (i) the 1,3-dimethylpurine-2,6-dione scaffold, and (ii) the acetohydrazide linker appended with an aldehyde-derived hydrazone unit [3].
Electron-withdrawing substituents on the aldehyde component (e.g., 3-fluorophenyl or 4-(trifluoromethyl)phenyl) are strategically selected to modulate the hydrazone’s electrophilicity and stability. This enhances regioselectivity during condensation and influences π-π stacking in biological targets [3] . Computational analyses (e.g., XLogP3) guide hydrophobicity optimization, where fluorinated aryl groups increase membrane permeability [3] .
Table 1: Impact of Aldehyde Substituents on Hydrazone Yield and Properties
Aldehyde Component | Reaction Yield (%) | Hydrazone Stability | Biological Target Affinity |
---|---|---|---|
3-Fluorobenzaldehyde | 78 | High | Enzyme inhibition |
4-(Trifluoromethyl)benzaldehyde | 72 | Moderate | PDE inhibition |
5-Nitrofurfural | 68 | Low | Anti-inflammatory |
Hydrazone formation employs acid-catalyzed condensation between 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetohydrazide and substituted aldehydes. Catalysis by glacial acetic acid (5–10 mol%) at 60–80°C drives imine bond formation (−H₂O) while suppressing N-acylation side reactions [3] [8]. Solvent selection is critical: polar aprotic solvents (N,N-dimethylformamide) accelerate kinetics but necessitate stringent anhydrous conditions to prevent hydrolytic degradation of the purine core [3].
Reaction Mechanism:
Post-condensation purification faces challenges from geometric isomers (E/Z) and unreacted aldehydes. Chromatographic separation (silica gel, ethyl acetate/hexane gradients) resolves E-isomers, while recrystallization from ethanol/water mixtures removes impurities [3] . Advanced techniques like preparative HPLC are employed for analogs with labile substituents (e.g., nitrofuran), achieving >95% purity .
Table 2: Catalytic and Purification Optimization Parameters
Parameter | Optimal Conditions | Impact on Yield/Purity |
---|---|---|
Catalyst | Acetic acid (7 mol%) | Yield ↑ 22% |
Temperature | 70°C | Reaction time ↓ 40% |
Solvent | Anhydrous N,N-dimethylformamide | Isomer purity ↑ 90% |
Purification Method | Column chromatography (EtOAc:Hexane) | Isomeric separation efficiency |
Synthetic routes confront two instability hotspots: the purine enol-keto equilibrium and the hydrazone bond’s hydrolytic sensitivity. The 1,3-dimethylxanthine core undergoes pH-dependent tautomerization, where alkaline conditions promote enolate formation, leading to C8 electrophilic side reactions (e.g., bromination) if unprotected [8] . Mid-synthesis intermediates like 8-bromo-1,3-dimethylxanthine require strict temperature control (<0°C) and inert atmospheres (N₂) to prevent oxidation of the bromide group [8].
The hydrazone linker (–NH–N=CR₂) poses rotational barriers and hydrolysis risks. Electron-deficient aldehydes (e.g., nitrofuran-containing derivatives) form resonance-stabilized hydrazones but are prone to nucleophilic attack at the imine carbon. In situ stabilization uses non-polar solvents (toluene) and radical scavengers (butylated hydroxytoluene) during coupling . Post-synthesis, hydrazones are stored as lyophilized solids under argon at −20°C to prevent E/Z isomerization and oxidative degradation [3].
Stabilization Strategies:
Table 3: Reactive Intermediate Stabilization Techniques
Intermediate | Major Instability | Stabilization Method | Outcome |
---|---|---|---|
8-Bromotheophylline | Oxidation at C8 | Synthesis at −10°C under N₂ | Purity >90% |
Hydrazone (E-isomer) | Hydrolysis | Anhydrous N,N-dimethylformamide | Yield improvement (15%) |
Acetohydrazide-purine precursor | Rotational isomerization | Lyophilization and argon storage | Long-term stability (6 months) |
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1